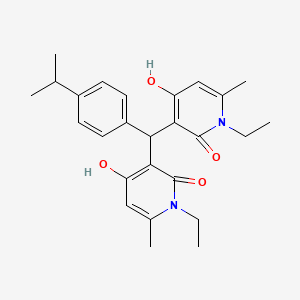![molecular formula C22H27N3O5 B2514695 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 484027-74-9](/img/structure/B2514695.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C16H18N4O2 . It has a molecular weight of 298.34 . The compound is stored at a temperature of 2-8°C and is slightly soluble in chloroform, DMSO, and methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
This compound has a melting point of 98°C and a boiling point of 439.76°C (rough estimate) . Its density is approximately 1.1183 (rough estimate), and it has a refractive index of approximately 1.6000 (estimate) .
Aplicaciones Científicas De Investigación
Antitumor Properties
The compound’s benzodioxole subunit contributes to its antitumor potential. Research has shown that derivatives containing this motif exhibit promising activity against cancer cells . Further studies could explore its mechanism of action and evaluate its efficacy in various cancer types.
Antimicrobial Activity
Compounds incorporating the benzodioxole moiety have demonstrated antimicrobial effects. Investigating the specific antibacterial, antifungal, and antiviral properties of this compound could lead to novel therapeutic agents .
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) inhibitors play a crucial role in managing inflammation and pain. Given the compound’s structural features, it might act as a COX-2 inhibitor. Researchers could explore its potential in treating inflammatory conditions .
Biochemical Applications
The compound’s unique structure makes it an interesting candidate for biochemical studies. Investigating its interactions with enzymes, receptors, or other biomolecules could reveal valuable insights into biological processes .
Semiconducting Materials
Organoselenium compounds have been explored for their semiconducting properties. The presence of the benzodioxole group suggests that this compound might exhibit interesting electronic behavior. Researchers could investigate its use in optoelectronic devices or sensors .
Catalysis
Organoselenium compounds often serve as catalysts in various reactions. Researchers could explore the catalytic activity of this compound, especially considering its unique structural features .
Immunomodulation
Given the diverse applications of organoselenium compounds, it’s worth investigating whether this compound has any immunomodulatory effects. Such research could have implications for autoimmune diseases or immune-related disorders .
Vasodilatory Effects
A related bioactive compound, LASSBio-294, has shown inotropic and vasodilatory effects. Researchers could explore whether our compound exhibits similar cardiovascular effects .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . The compound’s LD50 in mice is 88 mg/kg intravenously, 690 mg/kg intraperitoneally, and 1460 mg/kg orally .
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-27-17-4-6-19(28-2)18(12-17)23-22(26)14-25-9-7-24(8-10-25)13-16-3-5-20-21(11-16)30-15-29-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFEDQYQVJYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

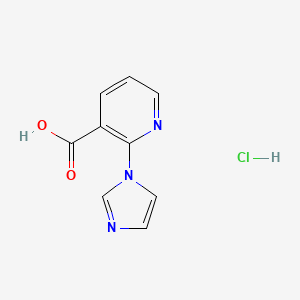
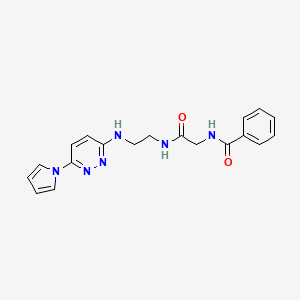

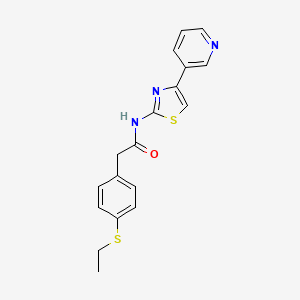

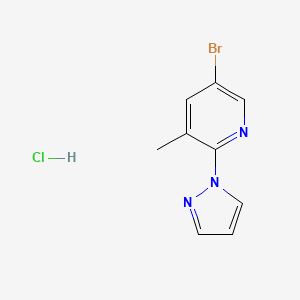

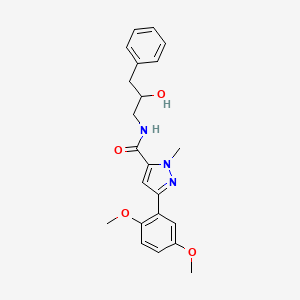
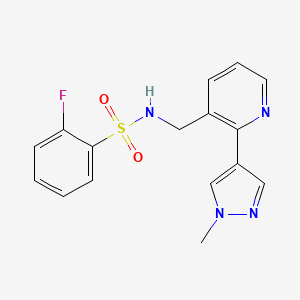
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
